AC2 selective-IN-1

adenylyl cyclase AC2 isoform selectivity

AC2 selective-IN-1 is a 7-deazapurine analogue that potently and selectively inhibits human adenylate cyclase 2 (mAC2) with an IC50 of 4.45 µM, exhibiting minimal activity against mAC1 and mAC5. It addresses the critical need for isoform-specific probes to dissect AC2-mediated signaling without confounding pan-AC effects. Ideal for respiratory, metabolic, and cardiovascular target validation.

Molecular Formula C41H47N8O8P
Molecular Weight 810.8 g/mol
Cat. No. B12364704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC2 selective-IN-1
Molecular FormulaC41H47N8O8P
Molecular Weight810.8 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(CC1=CC=CC=C1)NP(=O)(COCCN2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)C5=NOC(=O)N5)NC(CC6=CC=CC=C6)C(=O)OC(C)C
InChIInChI=1S/C41H47N8O8P/c1-26(2)55-39(50)33(20-28-12-7-5-8-13-28)47-58(53,48-34(40(51)56-27(3)4)21-29-14-9-6-10-15-29)25-54-19-18-49-23-32(35-36(42)43-24-44-38(35)49)30-16-11-17-31(22-30)37-45-41(52)57-46-37/h5-17,22-24,26-27,33-34H,18-21,25H2,1-4H3,(H2,42,43,44)(H,45,46,52)(H2,47,48,53)/t33-,34-/m0/s1
InChIKeyLHRJSELQNIMKFQ-HEVIKAOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AC2 selective-IN-1: A Potent and Selective mAC2 Inhibitor for Adenylyl Cyclase 2 Research


AC2 selective-IN-1 (also known as compound 14 or mAC2-IN-1) is a small-molecule inhibitor based on a 7-deazapurine acyclic nucleoside phosphonate scaffold [1]. It was identified through a structure-activity relationship (SAR) study of a series of 7-substituted 7-deazaadefovir analogues and is characterized by its ability to selectively inhibit membrane-bound mammalian adenylyl cyclase type 2 (mAC2) over other isoforms such as mAC1 and mAC5 [1]. The compound is formulated as a phosphonodiamidate prodrug and is intended for use as a research tool to probe the biological functions of endogenous mAC2 [1].

Why mAC2 Researchers Cannot Simply Substitute AC2 selective-IN-1 with Other Adenylyl Cyclase Inhibitors


While several small molecules have been reported to inhibit adenylyl cyclases, the field suffers from a lack of truly isoform-selective probes [1]. Many commonly used compounds, such as the classic AC inhibitor SKF83566, exhibit significant off-target activity at dopamine and serotonin receptors, confounding results in cellular and in vivo systems [1]. Others, like NKY80, are primarily AC5 inhibitors and display only weak activity at AC2 (IC50 > 1 mM), making them unsuitable for experiments requiring selective AC2 modulation [2]. The following quantitative evidence demonstrates that AC2 selective-IN-1 was specifically optimized to address these deficiencies, providing a cleaner and more potent tool for mAC2-targeted studies.

Quantitative Differentiation Evidence for AC2 selective-IN-1 vs. Closest Analogs


AC2 selective-IN-1 Exhibits 4.45 µM Potency with High Selectivity Over AC1 and AC5 in HEK293 Cells

AC2 selective-IN-1 (compound 14) was identified as a potent mAC2 inhibitor with an IC50 of 4.45 µM in HEK293 cell-based assays [1]. At a fixed concentration of 30 µM, it selectively inhibited AC2 to below basal cAMP levels (-14% activity), while exhibiting no significant inhibition of AC1 (105% activity) or AC5 (74% activity) [1]. This contrasts with other compounds in the same series, such as derivatives 19 and 20, which almost completely inhibited all mAC isoforms but were strongly cytotoxic [1].

adenylyl cyclase AC2 isoform selectivity cAMP signaling

AC2 selective-IN-1 Lacks Significant Off-Target Activity at Dopamine D1 Receptors, Unlike SKF83566

In a direct head-to-head comparison, AC2 selective-IN-1 (compound 14) demonstrated an IC50 of 4.45 µM for mAC2 inhibition, which is similar (or slightly better) than the potency of the widely used AC2 inhibitor SKF83566 (IC50 = 5.71 µM) [1]. However, a critical differentiator is that AC2 selective-IN-1 was largely inactive at human D1 dopamine receptors, with a predicted IC50 > 10 µM, whereas SKF83566 has known nanomolar potency at both D1 dopamine and serotonin receptors, limiting its utility in vivo [1].

off-target effects dopamine D1 receptor SKF83566 GPCR

AC2 selective-IN-1 Offers >380-Fold Greater Potency for AC2 Compared to the AC5-Selective Inhibitor NKY80

NKY80 is a potent AC5 inhibitor (IC50 = 8.3 µM) often used in adenylyl cyclase research, but it also weakly inhibits AC2 with an IC50 of 1.7 mM [1]. In contrast, AC2 selective-IN-1 (compound 14) displays an IC50 of 4.45 µM for mAC2 [2]. This represents a 382-fold improvement in potency for the AC2 target when comparing AC2 selective-IN-1 to NKY80's AC2 inhibitory activity.

NKY80 AC5 isoform selectivity cross-reactivity

AC2 selective-IN-1 Demonstrates a Favorable Cytotoxicity Profile Compared to Structurally Similar Analogues

In cytotoxicity assays, AC2 selective-IN-1 (compound 14) showed no significant toxicity to J774A.1 macrophages (114% viability at 10 µM) or HEK-AC1 cells (89% viability) [1]. This is in stark contrast to several other potent analogues in the same 7-deazapurine series. For example, the thiophen-2-yl (19) and furan-2-yl (20) derivatives, which also potently inhibited mACs, reduced J774A.1 viability to 36% and 43%, respectively, at 10 µM [1]. Other compounds (3, 4, 6, 15, 24) also showed substantial inhibition of AC2 but were accompanied by cytotoxicity, limiting their research utility [1].

cytotoxicity prodrug cell viability HEK293 J774A.1

Optimal Research Applications for AC2 selective-IN-1 Based on Quantitative Evidence


Dissecting mAC2-Specific Signaling in Complex Cellular Backgrounds

The high selectivity of AC2 selective-IN-1 for mAC2 over mAC1 and mAC5 (105% vs -14% activity at 30 µM) [1] makes it an ideal tool for isolating AC2-dependent cAMP signaling pathways in cells that co-express multiple AC isoforms, such as neurons or cardiomyocytes. Its use can provide cleaner functional data compared to less selective tools like SKF83566.

In Vivo Studies Requiring Minimal Off-Target GPCR Modulation

Given the lack of significant activity at D1 dopamine receptors (IC50 > 10 µM) [1], AC2 selective-IN-1 is well-suited for in vivo pharmacological studies where engagement of dopamine or serotonin receptors by the common comparator SKF83566 would confound behavioral or physiological readouts.

Long-Term Cell Culture Experiments Requiring Non-Toxic Inhibition

The robust cell viability data (114% in J774A.1 macrophages, 89% in HEK-AC1 cells at 10 µM) [1] supports the use of AC2 selective-IN-1 in long-duration cell-based assays, including differentiation studies or chronic treatment models, where the cytotoxicity observed with related analogues would be prohibitive.

Benchmarking Novel AC2 Inhibitors in SAR and Medicinal Chemistry Programs

With a well-characterized potency (IC50 = 4.45 µM) and selectivity profile [1], AC2 selective-IN-1 serves as an excellent reference standard for evaluating the performance of next-generation AC2 inhibitors in biochemical and cell-based screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for AC2 selective-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.